1-(2-Methoxyethyl)pyrrolidine-3-thiol
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Overview
Description
1-(2-Methoxyethyl)pyrrolidine-3-thiol is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a methoxyethyl group and a thiol group
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)pyrrolidine-3-thiol typically involves the reaction of pyrrolidine derivatives with methoxyethyl halides under basic conditions. The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(2-Methoxyethyl)pyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
1-(2-Methoxyethyl)pyrrolidine-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)pyrrolidine-3-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-(2-Methoxyethyl)pyrrolidine-3-thiol can be compared with other thiol-containing pyrrolidine derivatives, such as:
1-(2-Hydroxyethyl)pyrrolidine-3-thiol: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, affecting its reactivity and solubility.
1-(2-Aminoethyl)pyrrolidine-3-thiol: Contains an aminoethyl group, which can participate in additional hydrogen bonding and ionic interactions.
1-(2-Methylthioethyl)pyrrolidine-3-thiol: Features a methylthioethyl group, which may alter its lipophilicity and metabolic stability. The uniqueness of this compound lies in its balanced properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C7H15NOS |
---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
1-(2-methoxyethyl)pyrrolidine-3-thiol |
InChI |
InChI=1S/C7H15NOS/c1-9-5-4-8-3-2-7(10)6-8/h7,10H,2-6H2,1H3 |
InChI Key |
WSHUHXJHASEVFP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(C1)S |
Origin of Product |
United States |
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